![molecular formula C17H14N4O3S2 B2836210 N-(3-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 896679-83-7](/img/structure/B2836210.png)
N-(3-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is a member of the thiadiazole family and has been synthesized using various methods. It has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
- The compound’s structural features, including the thiadiazole and nitrophenyl moieties, suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
- The thioacetamide group in this compound contributes to its antimicrobial activity. It has shown promise against bacterial and fungal pathogens. Researchers have investigated its potential as an alternative to existing antibiotics, especially in the context of drug-resistant strains .
- The nitrophenyl group may confer anti-inflammatory properties. Studies have examined its impact on inflammatory pathways, such as NF-κB signaling. By modulating inflammation, this compound could be relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- The sulfur atom in the thiadiazole ring can act as a chelating agent for metal ions. Researchers have explored its ability to bind to transition metals, potentially influencing metal-based drug design or environmental remediation .
- The compound’s conjugated system and aromatic rings make it interesting for photophysical studies. Investigations into its fluorescence properties, quantum yield, and excited-state behavior have implications for materials science, sensors, and optoelectronic devices .
- Chemists have utilized this compound as a building block in organic synthesis. Its unique structure allows for diverse modifications, enabling the creation of novel derivatives with specific properties. Medicinal chemists explore these derivatives for drug development .
Anticancer Potential
Antimicrobial Properties
Anti-Inflammatory Effects
Metal Ion Chelation
Photophysical Applications
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that many thiadiazole derivatives have shown significant therapeutic potential . These compounds have a wide range of therapeutic activities like antimicrobial , antifungal , antimycobacterial , analgesic, anti-inflammatory , antipsychotic , antidepressant , anticonvulsant , anti-leishmanial .
Mode of Action
It’s known that bioactive properties of thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-5-7-12(8-6-11)16-19-17(26-20-16)25-10-15(22)18-13-3-2-4-14(9-13)21(23)24/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGXDWJPUMGZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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